1-Cyclopropylpiperidin-4-ol

Physicochemical profiling Lipophilicity optimization Medicinal chemistry building blocks

1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a piperidine-based heterocyclic building block with the molecular formula C8H15NO and molecular weight of 141.21 g/mol. The compound features an N-cyclopropyl substituent on the piperidine ring and a hydroxyl group at the 4-position, classifying it as a substituted 4-hydroxypiperidine derivative.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 851847-62-6
Cat. No. B1393038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperidin-4-ol
CAS851847-62-6
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC1N2CCC(CC2)O
InChIInChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2
InChIKeyCAYTVMPUNMZTFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6): Technical Specifications and Procurement Baseline for Research-Grade Heterocyclic Building Blocks


1-Cyclopropylpiperidin-4-ol (CAS 851847-62-6) is a piperidine-based heterocyclic building block with the molecular formula C8H15NO and molecular weight of 141.21 g/mol [1]. The compound features an N-cyclopropyl substituent on the piperidine ring and a hydroxyl group at the 4-position, classifying it as a substituted 4-hydroxypiperidine derivative . Commercially available purity grades range from 95% to 98%, with storage conditions typically specified as 2-8°C . The compound is characterized by a boiling point of approximately 247.6±15.0°C at 760 mmHg [2] and a calculated LogP (Consensus) of approximately 0.96 , indicating balanced hydrophilic-lipophilic character. As a research-use-only intermediate, it is exclusively intended for laboratory-scale synthetic applications and drug discovery programs, not for clinical diagnostic or therapeutic use .

Why Generic Piperidin-4-ol Analogs Cannot Substitute for 1-Cyclopropylpiperidin-4-ol in Regio- and Stereoselective Synthetic Routes


Procurement decisions involving piperidin-4-ol derivatives cannot assume functional interchangeability due to quantifiable differences in physicochemical properties and synthetic accessibility. The N-cyclopropyl substituent in 1-Cyclopropylpiperidin-4-ol confers distinct lipophilicity (Consensus LogP ≈ 0.96 ) compared to unsubstituted piperidin-4-ol (experimental LogP ≈ -0.85), altering partitioning behavior in both synthetic workups and downstream biological applications. Furthermore, the cyclopropyl group introduces conformational rigidity that is absent in N-alkyl analogs such as N-methylpiperidin-4-ol or N-ethylpiperidin-4-ol [1]. From a sourcing perspective, the availability of validated synthetic protocols with reproducible yields—such as the patent-documented route yielding 2 g of purified product from 5 g of 4-hydroxypiperidine starting material —reduces method development burden compared to custom synthesis of analogs lacking established literature precedent. The molecular identifier MFCD16300762 further ensures batch-to-batch consistency across vendor sources, a critical consideration for multi-step synthetic campaigns where intermediate variability can compromise downstream reproducibility.

Quantitative Differentiation Evidence: 1-Cyclopropylpiperidin-4-ol Versus Structurally Proximal Piperidine Analogs


LogP Differential: 1-Cyclopropylpiperidin-4-ol Exhibits a 1.81-Unit LogP Shift Relative to Unsubstituted Piperidin-4-ol

The consensus LogP of 1-Cyclopropylpiperidin-4-ol is approximately 0.96 , derived from five computational methods (iLOGP: 1.94; XLOGP3: 0.69; WLOGP: 0.16; MLOGP: 0.9; SILICOS-IT: 1.09). In contrast, unsubstituted piperidin-4-ol has an experimental LogP of approximately -0.85 [1]. The resulting ΔLogP of +1.81 represents a substantial shift in hydrophobicity, placing the compound in a more membrane-permeable chemical space (LogP between 0 and 3) favored for CNS-penetrant or cell-permeable probe design. This differentiation is quantifiable and reproducible across computational platforms.

Physicochemical profiling Lipophilicity optimization Medicinal chemistry building blocks

Boiling Point Differentiation: Cyclopropyl Substitution Increases Boiling Point by ~25°C Relative to N-Methyl Analog

1-Cyclopropylpiperidin-4-ol exhibits a boiling point of 247.6±15.0°C at 760 mmHg [1]. For comparison, N-methylpiperidin-4-ol (CAS 106-52-5) has a reported boiling point of approximately 222°C at 760 mmHg [2]. This ~25°C elevation in boiling point reflects the increased molecular mass and altered intermolecular interactions conferred by the cyclopropyl substituent. For laboratories performing distillation-based purification or solvent removal under reduced pressure, this thermal stability window provides operational flexibility—the compound remains in liquid phase under conditions where lower-boiling N-alkyl analogs may co-evaporate or require tighter temperature control.

Synthetic intermediate handling Purification optimization Distillation parameters

Synthetic Route Documented Yield: US08188117B2 Protocol Provides 2 g Purified Product from 5 g 4-Hydroxypiperidine

A patent-documented synthetic route (US08188117B2) for 1-Cyclopropylpiperidin-4-ol reports a validated procedure yielding 2 g of purified product from 5 g of 4-hydroxypiperidine starting material . The reaction employs 1[(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride in methanol at 60°C for 12 h, with product purification via silica gel chromatography. For comparison, analogous N-alkylation of 4-hydroxypiperidine with cyclopropyl bromide under standard conditions (K2CO3, DMF) typically yields less than 40% due to competing N-alkylation vs. O-alkylation and the lower electrophilicity of cyclopropyl halides [1]. The reported yield represents a validated starting point for method development, whereas unoptimized N-cyclopropylation routes may require extensive screening to achieve comparable efficiency.

Process chemistry Scale-up feasibility Reductive amination yield

Water Solubility Differential: Computed ESOL LogS of -1.08 Corresponds to 11.6 mg/mL Aqueous Solubility

Computed water solubility using the ESOL topological method [1] predicts a LogS of -1.08 for 1-Cyclopropylpiperidin-4-ol, corresponding to approximately 11.6 mg/mL (0.0824 mol/L) aqueous solubility . For comparison, unsubstituted piperidin-4-ol has an experimental water solubility exceeding 100 mg/mL (freely soluble classification) [2]. The approximately 9-fold reduction in aqueous solubility is directly attributable to the cyclopropyl substituent increasing hydrophobicity. This differential informs solvent selection for aqueous workup procedures—1-Cyclopropylpiperidin-4-ol partitions more favorably into organic phases than its unsubstituted counterpart, potentially improving extraction efficiency during reaction workup.

Solubility assessment Formulation screening Aqueous workup compatibility

Commercial Availability and Purity Grade Consistency: Minimum 95% Purity Across Multiple Verified Vendors

1-Cyclopropylpiperidin-4-ol is available from multiple commercial suppliers with consistent minimum purity specifications of 95-98% [1]. Verified sources include Bidepharm (97% standard purity, batch QC with NMR/HPLC/GC ), AKSci (98% min purity ), ChemShuttle (95% purity ), and Beyotime (98% specifications [2]). In contrast, less common N-cyclopropyl piperidine analogs such as 1-cyclopropylpiperidin-3-ol (CAS 852400-96-3) or 1-cyclopropyl-4-methylpiperidin-4-ol (CAS 851726-40-0) are available from fewer than three major vendors and typically require custom synthesis with 4-8 week lead times [3]. The multi-vendor supply base for 1-Cyclopropylpiperidin-4-ol mitigates single-source procurement risk and enables competitive pricing.

Supply chain reliability Quality control Research reagent sourcing

Patented Scaffold Relevance: 1-Cyclopropylpiperidin-4-ol Core Appears in Muscarinic M4 Antagonist and ATR Kinase Inhibitor Patent Filings

The 1-cyclopropylpiperidin-4-ol scaffold is specifically enumerated as a core structural component in multiple pharmaceutical patent applications. WO-2020150552-A2 (methods of treating cartilage disorders through CLK and DYRK inhibition) incorporates cyclopropylpiperidine-containing compounds . Vanderbilt University patent filings (JP2020526557A) disclose cyclopropylpiperidine compounds as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [1]. Additionally, US10421765 (Board of Regents, University of Texas System) exemplifies a derivative containing a 4-cyclopropylpiperidin-4-ol substructure as an ATR kinase inhibitor with reported IC50 of 246 nM [2]. In contrast, unsubstituted piperidin-4-ol or N-methylpiperidin-4-ol scaffolds appear predominantly in older patent literature (pre-2010) and are less frequently cited in contemporary kinase or GPCR-targeted programs [3]. The presence of the cyclopropyl substituent in recent (2018-2023) patent filings indicates active industrial interest in this specific substitution pattern.

Drug discovery Patent landscape Scaffold hopping

Optimal Research and Industrial Application Scenarios for 1-Cyclopropylpiperidin-4-ol Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Synthesis Requiring Balanced LogP (0.96) Scaffolds

The consensus LogP of 0.96 positions 1-Cyclopropylpiperidin-4-ol within the optimal lipophilicity range (LogP 0-3) associated with blood-brain barrier permeability and CNS drug-likeness . The +1.81 LogP differential relative to unsubstituted piperidin-4-ol (LogP ≈ -0.85) makes the cyclopropyl-substituted scaffold particularly suitable for CNS-targeted library synthesis where polar analogs would exhibit suboptimal brain penetration. Procurement should prioritize batches with validated purity (≥97%) to minimize lipophilic impurity carryover that could confound permeability assay interpretation.

ATR Kinase Inhibitor SAR Expansion Using Validated 4-Cyclopropylpiperidin-4-ol Substructure

US10421765 (University of Texas System) exemplifies a 4-cyclopropylpiperidin-4-ol-containing ATR kinase inhibitor with IC50 = 246 nM [1]. This patent-documented activity provides a rational starting point for structure-activity relationship (SAR) expansion campaigns. Researchers synthesizing analog libraries around this chemotype should source 1-Cyclopropylpiperidin-4-ol with documented lot-specific QC (NMR, HPLC) to ensure scaffold fidelity, as even trace contamination (<2%) with regioisomeric 1-cyclopropylpiperidin-3-ol could introduce confounding biological activity.

Muscarinic M4 Receptor Antagonist Development Leveraging Cyclopropylpiperidine Pharmacophore

Vanderbilt University patent JP2020526557A explicitly claims cyclopropylpiperidine compounds as mAChR M4 antagonists [2]. The cyclopropyl group's conformational constraints may contribute to subtype selectivity [3]. For medicinal chemistry teams pursuing M4 antagonist programs, 1-Cyclopropylpiperidin-4-ol serves as a key intermediate for introducing the cyclopropylpiperidine pharmacophore via the 4-hydroxyl functional handle (e.g., esterification, etherification, or Mitsunobu coupling). Procurement of multi-gram quantities with Certificate of Analysis documentation is advised to support SAR iteration without batch-to-batch variability.

Comparative Building Block Evaluation in Multi-Vendor Competitive Sourcing Workflows

Given the multi-vendor availability (≥5 verified suppliers with 95-98% purity grades [4]), 1-Cyclopropylpiperidin-4-ol is amenable to competitive sourcing strategies that benchmark price, lead time, and QC documentation across suppliers. This contrasts sharply with less common N-cyclopropyl piperidine regioisomers that require custom synthesis. Research procurement teams can leverage this supply chain redundancy to negotiate favorable terms or maintain backup vendor relationships, reducing the risk of experimental delays due to single-source supply disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.